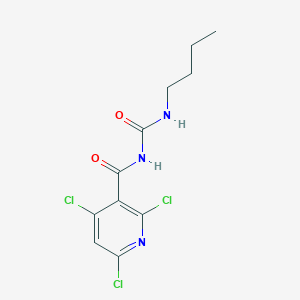
N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide
Overview
Description
N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with three chlorine atoms and a butylcarbamoyl group. Its chemical formula is C10H11Cl3N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide typically involves the reaction of 2,4,6-trichloropyridine-3-carboxylic acid with butylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Nucleophiles (amines, thiols, alkoxides), in solvents like ethanol or methanol, often under reflux.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- N-(tert-butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide
- N-(ethylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide
- N-(methylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide
Comparison: Compared to its similar compounds, N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide exhibits unique properties due to the presence of the butyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For example, the butyl group may enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O2/c1-2-3-4-15-11(19)17-10(18)8-6(12)5-7(13)16-9(8)14/h5H,2-4H2,1H3,(H2,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMJIKXDCCNSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
![(4E)-4-[(2-butoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4752310.png)
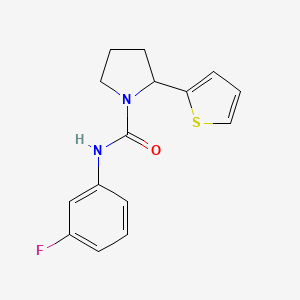
![2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid](/img/structure/B4752328.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)
![N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B4752340.png)
![2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4752348.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide](/img/structure/B4752355.png)
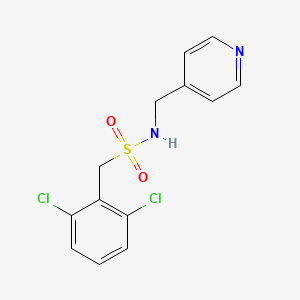
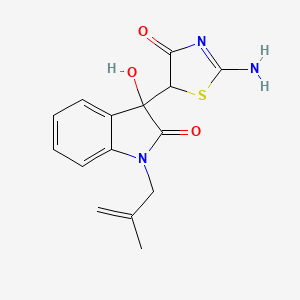
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4752381.png)
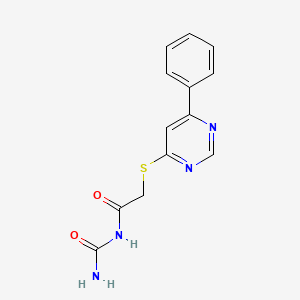
![5-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4752407.png)
